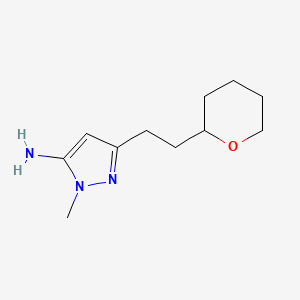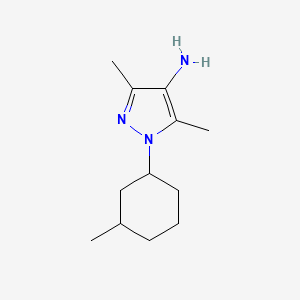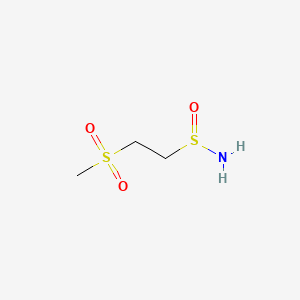![molecular formula C11H23N3 B15326976 3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism by which 3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 9-Borabicyclo[3.3.1]nonane
- 9-Azabicyclo[3.3.1]nonane
- 3-Hydrazinyl-9-azabicyclo[3.3.1]nonane
Uniqueness
Compared to similar compounds, 3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane is unique due to its specific hydrazinyl and propan-2-yl substituents. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for specialized applications in research and industry.
特性
分子式 |
C11H23N3 |
|---|---|
分子量 |
197.32 g/mol |
IUPAC名 |
(9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl)hydrazine |
InChI |
InChI=1S/C11H23N3/c1-8(2)14-10-4-3-5-11(14)7-9(6-10)13-12/h8-11,13H,3-7,12H2,1-2H3 |
InChIキー |
CVFKIHSBUBYLJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2CCCC1CC(C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


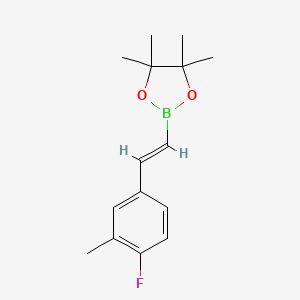

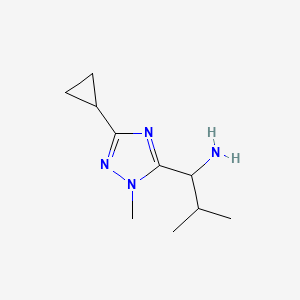
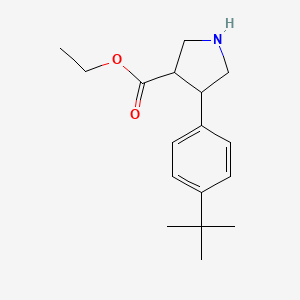
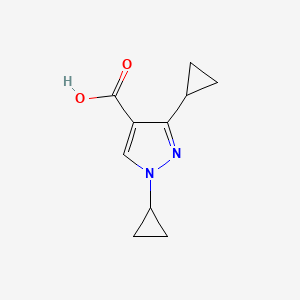
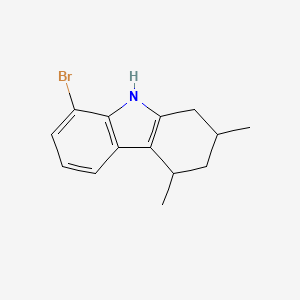
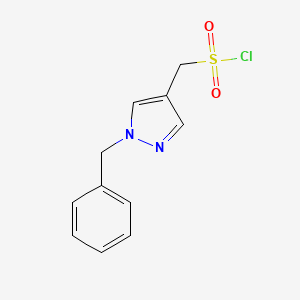
![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)

![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
